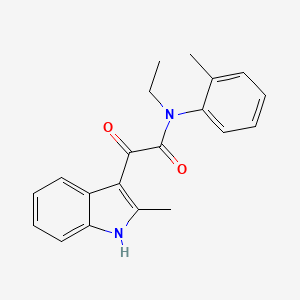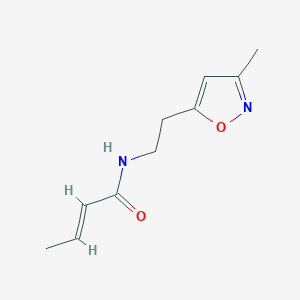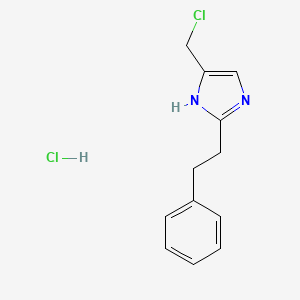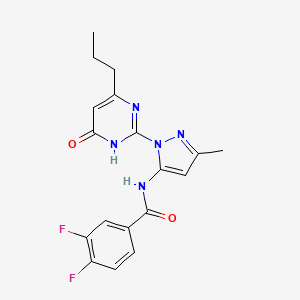
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide, also known as EMMA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in research. EMMA is a small molecule that belongs to the class of indole-2-carboxamide derivatives, and it has been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes. The precise molecular targets of this compound are still being investigated, and further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various models of research. For example, this compound has been shown to reduce the production of inflammatory cytokines in vitro, and it has also been shown to reduce oxidative stress in animal models of disease. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. These effects suggest that this compound may have potential therapeutic applications in a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is its relatively simple synthesis, which makes it readily available for research purposes. In addition, this compound has been shown to possess a wide range of biological activities, which makes it a versatile compound for studying various disease models. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings. In addition, further research is needed to fully understand the safety and toxicity profile of this compound.
Orientations Futures
There are several future directions for research on N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. In addition, further studies are needed to investigate the safety and toxicity profile of this compound, particularly in animal models. Another area of research is to explore the potential therapeutic applications of this compound in various disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis of this compound and develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has been described in the literature. Briefly, the compound can be prepared by reacting 2-methyl-1H-indole-3-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide can then be reacted with ethyl chloroacetate to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard organic chemistry techniques.
Applications De Recherche Scientifique
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied in various in vitro and in vivo models, and it has shown promising results in several areas of research. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to possess neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(17-12-8-5-9-13(17)2)20(24)19(23)18-14(3)21-16-11-7-6-10-15(16)18/h5-12,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHDCLIUJRYKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)


![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)






![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2455364.png)
![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)

![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)